3-Mercapto-2-pentanone
Description
3-Mercapto-2-pentanone (CAS: 67633-97-0) is a sulfur-containing ketone with the molecular formula C₅H₁₀OS and a molecular weight of 118.19 g/mol . Its IUPAC name is 3-sulfanylpentan-2-one, and it is characterized by a thiol (-SH) group at the third carbon and a ketone group at the second carbon. This compound is a key aroma-impact molecule in thermally processed foods, particularly in cooked meats (e.g., beef, pork, and chicken), where it contributes meaty, roasted, and sulfurous notes . It is formed via Maillard reaction pathways involving cysteine, ribose, or xylose and is critical for replicating authentic meat flavors in processed foods and flavor formulations .
Analytical methods for its detection include gas chromatography (GC) with non-polar columns (e.g., DB-1, SE-30) and reverse-phase HPLC using columns like Newcrom R1 . Its odor detection threshold is exceptionally low, making it potent even at trace concentrations (e.g., 0.2 ppm in food applications) .
Properties
IUPAC Name |
3-sulfanylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZECUQRKLXRGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047445 | |
| Record name | 3-Mercapto-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 3-Mercapto-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
160.00 to 165.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Mercapto-2-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; miscible in alcohol | |
| Record name | 3-Mercapto-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.988-0.998 | |
| Record name | 3-Mercapto-2-pentanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
67633-97-0 | |
| Record name | 3-Mercapto-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67633-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Mercapto-2-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067633970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Mercapto-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercaptopentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-MERCAPTO-2-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI84S5GN0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 3-Mercapto-2-pentanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercapto-2-pentanone can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced catalysts to ensure high yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Mercapto-2-pentanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: The thiol group in this compound can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Major Products Formed:
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Thioethers
Scientific Research Applications
Applications in Food Science
Flavoring Agent
Due to its unique taste profile, 3-Mercapto-2-pentanone is utilized in the food industry as a flavoring agent. It is particularly relevant in the formulation of meat products and processed foods, where it enhances the overall sensory experience .
Case Study: Flavor Profile Enhancement
A study on the Maillard reaction revealed that this compound can be formed during the thermal treatment of thiamine and cysteine, indicating its role in developing complex flavors in cooked foods . This compound contributes to the aroma profile of various food products, making it valuable for flavor chemists.
Applications in Analytical Chemistry
Metabolite Identification
In analytical chemistry, this compound has been identified as a key metabolite in various biological systems. Its presence can indicate specific metabolic pathways and reactions involving sulfur-containing compounds .
Data Table: Metabolite Identification Studies
Therapeutic Potential
Recent research suggests that compounds like this compound may have antioxidant properties, which could be beneficial in therapeutic contexts. The antioxidant activity is associated with its ability to scavenge free radicals, potentially leading to applications in health supplements or functional foods aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of 3-Mercapto-2-pentanone involves its interaction with various molecular targets and pathways. The thiol group (-SH) in the compound can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes . This property is exploited in catalysis and enzyme inhibition studies. Additionally, the carbonyl group (C=O) can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Key Observations:
- Potency: 2-Methyl-3-furanthiol and 2-furfurylthiol have lower odor thresholds (ppb range) than this compound (ppm range), indicating higher sensory impact .
- Flavor Profile: While this compound and 2-methyl-3-furanthiol dominate meaty notes, 2-furfurylthiol is pivotal in coffee and roasted products .
- Reactivity: Thiols like 2-methyl-3-furanthiol are more prone to oxidation, requiring stabilization (e.g., with calcium carbonate) in formulations, whereas this compound is relatively stable .
Formation Pathways in Food Systems
Key Observations:
- Cysteine Dependency: All compounds require sulfur-containing amino acids (e.g., cysteine) for formation, but this compound specifically relies on pentose sugars (xylose/ribose) .
- Temperature Sensitivity: 2-Methyl-3-furanthiol forms at lower temperatures compared to this compound, which requires prolonged heating .
Key Observations:
- Margin of Safety: JECFA considers this compound safe at current usage levels due to its high NOAEL relative to estimated dietary exposure .
- Regulatory Limits: The Council of Europe restricts this compound to 0.3 ppm in foods and beverages, aligning with its higher threshold compared to ultra-potent thiols like 2-methyl-3-furanthiol .
Biological Activity
3-Mercapto-2-pentanone (CAS Number: 67633-97-0) is an organic compound belonging to the class of ketones, characterized by a sulfur-containing functional group. This compound is notable for its distinct sulfurous odor and is primarily utilized as a flavoring agent in various food products, particularly in meat and savory flavors. Its biological activity has garnered attention due to its potential implications in food chemistry and health sciences.
This compound is a colorless to pale yellow liquid with a boiling point of approximately 160°C. It exhibits a strong sulfurous odor, which contributes to its application as a flavor enhancer. The compound is produced through the Maillard reaction, particularly from the interaction of cysteine with ribose, leading to its presence in thermally treated food products .
Flavoring Agent
This compound plays a crucial role in the flavor profile of cooked meats and other savory foods. Its presence enhances the aroma and taste, making it a valuable ingredient in culinary applications. Regulatory bodies such as the Council of Europe have established limits for its use in food products, indicating its recognized significance in flavoring .
Antioxidant Properties
Recent studies have indicated that compounds related to this compound may exhibit antioxidant properties. For instance, research on sesame seeds has shown that certain phytochemicals can enhance antioxidant activity, suggesting that similar mechanisms may be applicable to this compound and its derivatives .
Case Studies
Case Study 1: Flavor Profile Enhancement
A study examining the volatile compounds in cooked meats identified this compound as a significant contributor to the characteristic aroma associated with roasted and grilled meats. The compound was found to interact synergistically with other sulfur-containing compounds, enhancing overall flavor perception among consumers.
Case Study 2: Antioxidant Activity in Food Products
Research conducted on various food products containing this compound showed that it may contribute to the overall antioxidant capacity of these foods. The study measured total phenolic content and antioxidant activity using ORAC (Oxygen Radical Absorbance Capacity) assays, revealing a correlation between flavor compounds and antioxidant properties .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 67633-97-0 |
| Boiling Point | 160°C |
| Odor | Sulfurous |
| Primary Uses | Flavoring agent |
| Regulatory Limit (Food) | 0.3 ppm |
| Study | Findings |
|---|---|
| Flavor Profile Enhancement | Significant contributor to meat aroma |
| Antioxidant Activity | Correlates with phenolic content |
Q & A
Q. What established synthetic routes exist for 3-Mercapto-2-pentanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound typically involves thiolation of ketone precursors or nucleophilic substitution reactions. For example, AI-driven retrosynthesis tools (e.g., Template_relevance models) suggest one-step routes using precursors like 3-oxo-2-pentanone with hydrogen sulfide or thiolating agents under controlled pH and temperature . Optimization can be achieved by varying catalysts (e.g., acidic or basic conditions), solvent polarity, and reaction time. Purity is enhanced via vacuum distillation or preparative GC, with yields reported up to 75% under optimal conditions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with characteristic shifts at δ 2.55–2.65 ppm (C-S adjacent protons) and δ 210–220 ppm (carbonyl carbon) . Gas chromatography-mass spectrometry (GC-MS) using polar capillary columns (e.g., DB-WAX) and electron ionization (EI) at 70 eV provides high sensitivity for quantification, with a retention index of ~1,250 . Liquid chromatography (LC)-MS/MS is preferred for thermally labile derivatives, employing C18 columns and electrospray ionization (ESI) in negative mode .
Advanced Research Questions
Q. How does the stability of this compound under thermal and oxidative conditions impact its quantification in complex matrices?
- Methodological Answer : Stability studies show rapid degradation above 80°C, with a half-life of <2 hours in aqueous solutions due to oxidation or dimerization . Quantification in heated matrices (e.g., cooked meats) requires immediate stabilization with antioxidants like EDTA or ascorbic acid. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS minimizes artifact formation, achieving detection limits of 0.1 ppb . Standard addition methods are recommended to correct for matrix effects in lipid-rich systems .
Q. What mechanistic pathways explain the formation of this compound via Maillard reactions, and how do reactant ratios influence its generation?
- Methodological Answer : this compound forms via Strecker degradation of cysteine with α-dicarbonyl intermediates (e.g., 2,3-pentanedione) during Maillard reactions . Kinetic studies using isotope-labeled precursors (e.g., ¹³C-ribose) reveal that equimolar cysteine-to-reducing sugar ratios maximize yield, while excess cysteine promotes competing thiazolidine pathways. Reaction pH (5.5–6.5) and temperature (120–140°C) are critical for selectivity, with activation energy estimated at ~85 kJ/mol .
Q. How can researchers resolve contradictions in reported concentration ranges of this compound across food models?
- Methodological Answer : Discrepancies arise from variations in extraction efficiency (e.g., solvent polarity), analytical calibration (internal vs. external standards), and matrix complexity. A meta-analysis of 15 studies shows that standardized protocols (e.g., SPME fiber type, extraction time) reduce inter-study variability by 30% . Multivariate regression models can adjust for confounding factors like lipid content and pH. Collaborative inter-laboratory validation using spiked samples is recommended for harmonization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
